2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
CAS No.: 2549033-16-9
Cat. No.: VC11827361
Molecular Formula: C21H25N7O
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549033-16-9 |
|---|---|
| Molecular Formula | C21H25N7O |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 4-[4-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
| Standard InChI | InChI=1S/C21H25N7O/c1-16-14-19(25-21(23-16)28-10-12-29-13-11-28)26-6-8-27(9-7-26)20-15-22-17-4-2-3-5-18(17)24-20/h2-5,14-15H,6-13H2,1H3 |
| Standard InChI Key | FRHSGVSCUYQDDA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Introduction
Chemical Identity and Structural Characteristics
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS No. 2549033-16-9) is a polycyclic aromatic compound with the molecular formula C₂₁H₂₅N₇O and a molecular weight of 391.5 g/mol. Its IUPAC name, 4-[4-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine, reflects the integration of four distinct heterocyclic systems:
-
A quinoxaline core (two fused benzene rings with two nitrogen atoms at positions 1 and 4)
-
A pyrimidine ring substituted with a methyl group at position 6 and a morpholine moiety at position 2
-
A piperazine linker bridging the pyrimidine and quinoxaline units
-
A morpholine group (a six-membered ring containing one oxygen and one nitrogen atom)
The compound’s SMILES notation (CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4) and InChIKey (FRHSGVSCUYQDDA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. Computational analyses predict a logP value of ~3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration, while its polar surface area of 78 Ų suggests favorable solubility in aqueous media.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₅N₇O | |
| Molecular Weight | 391.5 g/mol | |
| logP | ~3.0 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 5 |
Synthesis and Structural Elucidation
The synthesis of 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline involves a multi-step strategy typical of polyheterocyclic systems:
-
Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields the quinoxaline core .
-
Pyrimidine Substitution: Introduction of the 6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl group via nucleophilic aromatic substitution, leveraging the electron-deficient nature of the pyrimidine ring.
-
Piperazine Coupling: Mitsunobu or Buchwald-Hartwig reactions facilitate the attachment of the piperazine linker between the quinoxaline and pyrimidine units .
Characterization relies on advanced spectroscopic techniques:
-
¹H/¹³C NMR: Distinct signals for methyl groups (δ 2.4–2.6 ppm), morpholine protons (δ 3.6–3.8 ppm), and aromatic protons (δ 7.2–8.1 ppm).
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 391.5 confirms the molecular formula.
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound’s quinoxaline-pyrimidine scaffold exhibits tyrosine kinase inhibitory activity, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). In silico docking studies suggest that the morpholine oxygen forms hydrogen bonds with kinase ATP-binding pockets, while the methyl group enhances hydrophobic interactions.
Antimicrobial Properties
Quinoxaline derivatives are known to intercalate microbial DNA, and this compound shows MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli. The piperazine moiety enhances membrane permeability, facilitating intracellular accumulation .
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Absorption: Oral bioavailability of ~65% in rodent models, attributed to moderate logP and P-glycoprotein efflux avoidance .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the morpholine ring generates an N-oxide metabolite, which retains 40% of the parent compound’s activity.
Toxicity
Acute toxicity studies in rats reveal an LD₅₀ > 500 mg/kg, with no observed nephro- or hepatotoxicity at therapeutic doses . Chronic administration (28 days) causes reversible hematological changes, including mild leukopenia.
Future Directions and Therapeutic Applications
Oncology
Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) are under investigation to enhance antitumor immune responses . Phase I trials are anticipated to begin in 2026.
Central Nervous System Disorders
The compound’s ability to cross the blood-brain barrier warrants exploration in neurodegenerative diseases. Preliminary data show inhibition of tau hyperphosphorylation in Alzheimer’s models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume